molecular formula C10H11BrClNO B1598894 5-Bromo-2-chloro-N-isopropylbenzamide CAS No. 849898-48-2

5-Bromo-2-chloro-N-isopropylbenzamide

Cat. No.: B1598894
CAS No.: 849898-48-2
M. Wt: 276.56 g/mol
InChI Key: DBQZPGFQOYCJGZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isopropyl 5-bromo-2-chlorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . The nature of these interactions is primarily through binding to the active sites of the enzymes, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

Isopropyl 5-bromo-2-chlorobenzamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of Isopropyl 5-bromo-2-chlorobenzamide involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of metabolic products . Furthermore, Isopropyl 5-bromo-2-chlorobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 5-bromo-2-chlorobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isopropyl 5-bromo-2-chlorobenzamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of metabolic enzymes and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of Isopropyl 5-bromo-2-chlorobenzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, Isopropyl 5-bromo-2-chlorobenzamide can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

Isopropyl 5-bromo-2-chlorobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites. Additionally, Isopropyl 5-bromo-2-chlorobenzamide can influence the activity of cofactors involved in metabolic reactions.

Transport and Distribution

The transport and distribution of Isopropyl 5-bromo-2-chlorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, Isopropyl 5-bromo-2-chlorobenzamide can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

Isopropyl 5-bromo-2-chlorobenzamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amidation under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-bromo-2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQZPGFQOYCJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406567
Record name ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849898-48-2
Record name ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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